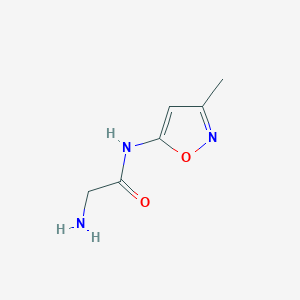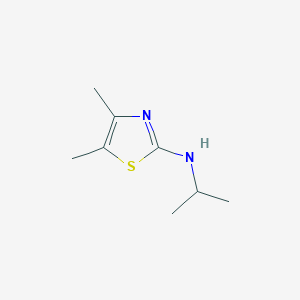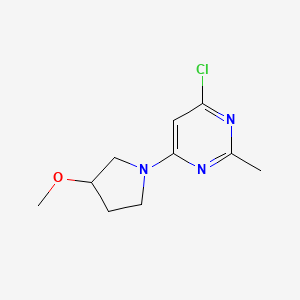
4-氯-6-(3-甲氧基吡咯烷-1-基)-2-甲基嘧啶
描述
Synthesis Analysis
A novel 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine was prepared by a rational and short two-step synthesis from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate via 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one .Molecular Structure Analysis
The molecular formula of CMMP is C9H12ClN3O, and its molecular weight is 213.66 .Chemical Reactions Analysis
In a study, catalytic protodeboronation of pinacol boronic esters was reported, which utilized a radical approach . This could potentially be related to the chemical reactions involving CMMP.科学研究应用
合成和化学表征
- 放射性标记化合物的合成: 一项研究详细介绍了放射性标记抗高血压化合物的合成,展示了适用于嘧啶衍生物的标记和合成技术的工艺,用于药物研究 (Czeskis, 2004).
- 抗癌药物合成中的中间体: 另一项研究报道了 4,6-二氯-2-甲基嘧啶的合成,它是合成合成抗癌药物达沙替尼的重要中间体,突出了其在药物开发中的作用 (郭雷鸣, 2012).
分子结构分析
- DFT 和分子对接研究: 涉及 DFT(密度泛函理论)、分子对接和 FT-IR、FT-拉曼和 NMR 等实验技术的研究探索了相关嘧啶化合物的分子结构,强调了其作为抗高血压剂的潜力,并提供了对其化学和生物活性的见解 (S. Aayisha 等,2019).
材料科学与化学
- 非共价相互作用分析: 对嘧啶衍生物中非共价相互作用的研究合成了硫脲并分析了它们的分子结构,为设计新材料和药物提供了有价值的信息 (张宇等,2018).
- 氢键和晶体结构: 对嘧啶衍生物中氢键的研究阐明了它们的晶体结构和形成特定分子排列的潜力,有助于我们理解固态化学 (C. Glidewell 等,2003).
属性
IUPAC Name |
4-chloro-6-(3-methoxypyrrolidin-1-yl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-7-12-9(11)5-10(13-7)14-4-3-8(6-14)15-2/h5,8H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTZEKAZUJYHMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCC(C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(3-methoxypyrrolidin-1-yl)-2-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



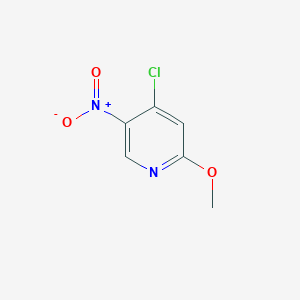
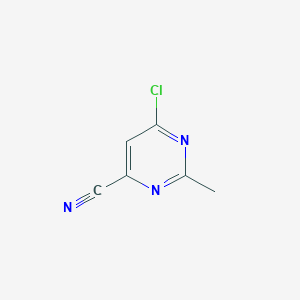

![2-Aminospiro[3.3]heptane-2-carboxylic acid](/img/structure/B1488190.png)
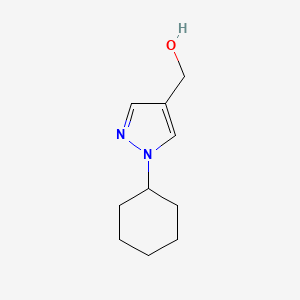
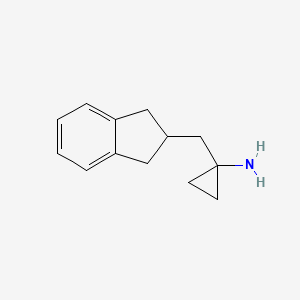

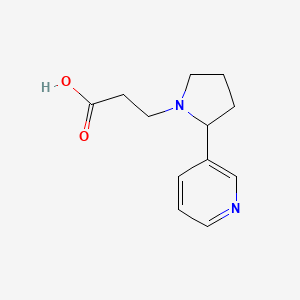

![4-[(3-Hydroxypiperidin-1-yl)methyl]benzoic acid](/img/structure/B1488198.png)
![2-[3-(hydroxymethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1488199.png)
